

Torkinib: A Technical Guide for the Study of Autophagy Induction

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Compound of Interest		
Compound Name:	Torkinib	
Cat. No.:	B612163	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the use of **Torkinib** (also known as PP242), a potent and selective mTOR inhibitor, as a tool for inducing and studying autophagy in a research setting. It covers the mechanism of action, quantitative data, key experimental protocols, and data visualization.

Introduction to Autophagy and mTOR Signaling

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, including misfolded proteins and damaged organelles. This catabolic process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1][2]

One of the master regulators of autophagy is the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that forms two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inactivating key autophagy-initiating proteins, such as the ULK1 complex.[5][6] Consequently, inhibition of mTOR is a widely used strategy to induce and study autophagy.

Torkinib (PP242) is an ATP-competitive inhibitor of the mTOR kinase domain.[7] Unlike the allosteric inhibitor rapamycin, which primarily targets mTORC1, **Torkinib** effectively inhibits



both mTORC1 and mTORC2, providing a more complete shutdown of mTOR signaling and a robust method for inducing autophagy.[7][8][9]

Torkinib: Mechanism of Action and Quantitative Data

Torkinib acts by competing with ATP for binding to the catalytic site of mTOR, thereby preventing the phosphorylation of its downstream targets.[7] Its dual inhibition of both mTORC1 and mTORC2 makes it a powerful tool for dissecting mTOR-dependent cellular processes.[9]

Quantitative Inhibitory Profile

The inhibitory concentrations (IC50) of **Torkinib** highlight its potency and selectivity for mTOR over other related kinases.

Target	IC50 Value	Reference(s)
mTOR	8 nM	[9][10]
mTORC1	30 nM	[9]
mTORC2	58 nM	[9]
ΡΙ3Κδ (p110δ)	100 nM	[9]
PI3Ky (p110y)	1.3 μΜ	[9]
ΡΙ3Κα (p110α)	2.0 μΜ	[9]
ΡΙ3Κβ (p110β)	2.2 μΜ	[9]

Recommended Working Concentrations

The optimal concentration of **Torkinib** can vary by cell line and experimental duration. The following table provides a general guideline based on published studies.

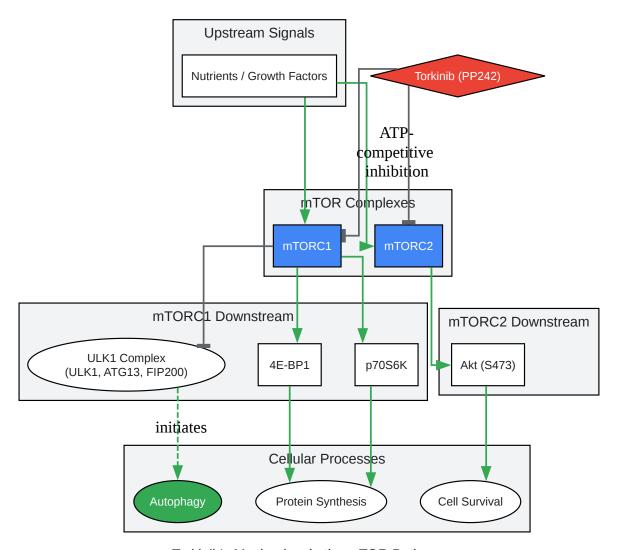


Cell Line / Assay Type	Concentration Range	Incubation Time	Reference(s)
Mouse Embryonic Fibroblasts (MEFs)	1 μΜ	3 hours	[11]
U87vIII Glioblastoma Cells	0.04 - 2.5 μΜ	24 hours	[10]
HT-p21 Colon Cancer Cells	50 - 1250 nM	24 hours	[10]
General Solid Tumor Cell Lines (e.g., SKOV3, PC3)	0.19 - 2.13 μM (GI50)	72 hours	[10]

Torkinib in the mTOR Signaling Pathway

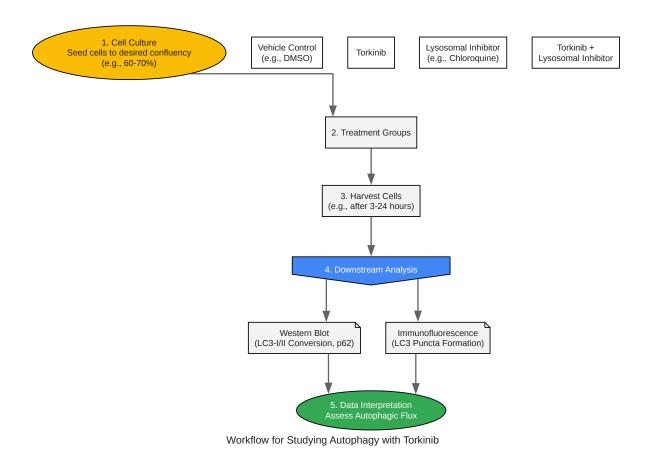
Torkinib's inhibition of mTORC1 relieves the suppression of the ULK1 complex (composed of ULK1, ATG13, FIP200, and ATG101), a critical first step in the initiation of autophagy.[5][12] The activated ULK1 complex then phosphorylates downstream components, leading to the formation of the autophagosome.[13]



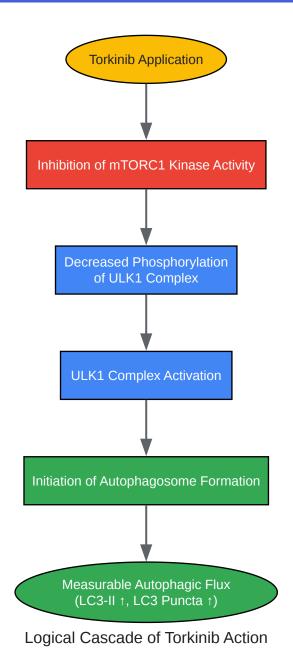


Torkinib's Mechanism in the mTOR Pathway









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